An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (CAS 94-96-2)
An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (CAS 94-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-1,3-hexanediol (CAS 94-96-2), a versatile diol with a history of application as an insect repellent and current uses in various industrial and commercial products. This document collates critical data on its chemical and physical properties, outlines its primary synthesis route, and summarizes its toxicological profile. Detailed data is presented in structured tables for ease of reference, and a representative synthesis workflow is visualized. This guide is intended to serve as a foundational resource for professionals in research, development, and formulation who are working with or exploring the applications of this compound.
Chemical and Physical Properties
2-Ethyl-1,3-hexanediol is a colorless, slightly viscous, and nearly odorless liquid.[1] It is characterized by its high boiling point and low vapor pressure.[1][2] The compound is slightly soluble in water but miscible with many organic solvents.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C8H18O2 | [2] |
| Molecular Weight | 146.23 g/mol | [2] |
| Appearance | Colorless, oily, slightly viscous liquid | [3][4] |
| Odor | Odorless | [2] |
| Melting Point | -40 °C (-40 °F) | [2][3][4][5] |
| Boiling Point | 241-249 °C (466-480 °F) at 760 mmHg | [3][4][6] |
| Density | 0.933 - 0.942 g/mL at 20-25 °C | [1][3][4] |
| Viscosity | 323 cps at 20 °C | [4] |
| Flash Point | 120 - 136 °C (248 - 277 °F) | [1][4][5] |
| Solubility in Water | 0.6% - 4.2% w/w at 20 °C | [1][2][3] |
| Vapor Pressure | < 0.01 mmHg at 20 °C | [2] |
| Refractive Index | n20/D 1.451 | [3][6] |
Synthesis
The commercial production of 2-Ethyl-1,3-hexanediol is primarily achieved through a two-step process starting from n-butyraldehyde.[3][7] The first step involves an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal.[7][8] This is followed by the hydrogenation of the intermediate to yield 2-Ethyl-1,3-hexanediol.[7]
Experimental Protocol: Synthesis of 2-Ethyl-1,3-hexanediol
The following is a representative protocol based on described synthesis methodologies.[7][9][10]
Step 1: Aldol Condensation
-
To a reaction vessel containing n-butyraldehyde, add 0.5-10% by weight of a phase-transfer catalyst (e.g., polyethylene glycol).[7]
-
Cool the mixture to a temperature between 0 °C and 20 °C.[7]
-
Slowly add an aqueous solution of an alkali metal hydroxide (e.g., NaOH) as a catalyst while maintaining the reaction temperature.[7]
-
Allow the reaction to proceed with stirring for a set duration.[10]
-
After the reaction, the mixture may be neutralized with an acid.[7]
-
Separate the organic phase containing the intermediate product, 2-ethyl-3-hydroxyhexanal.[7]
Step 2: Hydrogenation
-
Transfer the organic phase from Step 1 to a suitable hydrogenation reactor.
-
Conduct the hydrogenation at a temperature ranging from 30 °C to 200 °C and a pressure of 5 to 100 bar.[7]
-
After the reaction is complete, filter out the catalyst.
-
Purify the resulting 2-Ethyl-1,3-hexanediol by vacuum distillation.[7]
Synthesis Workflow
Applications
Historically, 2-Ethyl-1,3-hexanediol was widely used as an insect repellent, effectively deterring mosquitoes, black flies, and other biting insects.[3][11][12] While its use as a standalone topical insect repellent in some regions has been discontinued due to developmental toxicity concerns in animal studies, it still finds application in various industrial and commercial products.[4][13]
Current applications include:
-
Plasticizers: It is used in the plastics and resin industry to improve flexibility and durability.[11][14]
-
Cosmetics: It functions as a solvent, emollient, and coupling agent in creams, lotions, and shampoos.[1]
-
Inks: It is used as a solvent in printing inks to enhance penetration.[11][14]
-
Chemical Intermediate: It serves as a raw material for the synthesis of alkyd resins, plasticizers, and polyurethanes.[1][15]
-
Industrial Solvent: Its properties make it a useful solvent in various industrial processes.[16]
Safety and Toxicology
The safety profile of 2-Ethyl-1,3-hexanediol has been evaluated through various toxicological studies. It is classified as a severe eye irritant and may be harmful if swallowed or absorbed through the skin.[4][6] Animal studies have indicated potential for adverse reproductive and fetal effects at high doses.[4]
| Toxicity Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1400 - 2710 mg/kg | [4][17] |
| LD50 | Mouse | Oral | 1900 mg/kg | [4] |
| LD50 | Rabbit | Dermal | 2000 mg/kg - >10 mL/kg | [1][4][17] |
| Eye Irritation | Rabbit | - | Severe | [4][6] |
| Skin Irritation | Rabbit | - | Mild | [4] |
Mechanism of Action (Insect Repellent)
The primary mechanism of 2-Ethyl-1,3-hexanediol as an insect repellent is deterrence rather than insecticidal action.[11] It is believed to work by interfering with the insect's sensory receptors, making the treated surface unattractive for landing and biting. The specific molecular targets and signaling pathways involved in this repellency are not well-elucidated in the available literature.
Analytical Methods
While specific, detailed analytical protocols were not found in the initial search, a general method for the determination of ethyl hexanediol involves a colorimetric reaction. The compound reacts with concentrated sulfuric acid and p-dimethylaminobenzaldehyde to produce a colored compound that can be quantified spectrophotometrically at 500 nm.[2] Modern analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) would be suitable for its identification and quantification, though specific validated methods were not detailed in the search results.
Conclusion
2-Ethyl-1,3-hexanediol is a chemical with a range of established industrial applications, stemming from its properties as a diol, solvent, and plasticizer. While its historical use as a primary insect repellent has been curtailed in some jurisdictions due to toxicological findings, it remains a relevant compound in various formulations. This guide provides core technical data to support its safe handling, application, and further research by professionals in the field. Further investigation into its mechanism of action as a repellent and the development of modern, validated analytical methods could provide deeper insights and potentially broaden its application landscape.
References
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- 10. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 11. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
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